molecular formula C13H14O3 B6188709 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2757999-61-2

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6188709
CAS No.: 2757999-61-2
M. Wt: 218.25 g/mol
InChI Key: KJVAYMXKGIDXBK-UHFFFAOYSA-N
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Description

5-phenyl-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a phenyl group and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.

    Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
  • 5-phenyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid

Uniqueness

5-phenyl-3-oxabicyclo[311]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of both a phenyl group and a carboxylic acid group

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system and the introduction of the carboxylic acid functional group.", "Starting Materials": ["Cyclohexene", "Phenylmagnesium bromide", "Ethylene oxide", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether"], "Reaction": ["Cyclohexene is reacted with phenylmagnesium bromide in diethyl ether to form 1-phenylcyclohexene", "1-Phenylcyclohexene is reacted with ethylene oxide in the presence of sodium hydroxide to form 5-phenyl-3-oxabicyclo[3.1.1]heptane", "5-Phenyl-3-oxabicyclo[3.1.1]heptane is then reacted with carbon dioxide in the presence of hydrochloric acid to form 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid", "The product is then purified by treatment with sodium bicarbonate, followed by extraction with diethyl ether, and drying over sodium chloride"] }

CAS No.

2757999-61-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-11(15)13-6-12(7-13,8-16-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI Key

KJVAYMXKGIDXBK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C(=O)O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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